Steric Parameter Differentiation: 1-tert-Butyl vs. 1-Phenyl/1-Methyl Substitution on the Pyrazolo[3,4-d]pyridazin-7-one Core
The 1-tert-butyl substituent on the target compound imparts substantially greater steric bulk compared to the 1-phenyl or 1-methyl substituents found on commonly researched analogs. In the FGFR covalent inhibitor series, the N1 substituent directly influences the trajectory of the warhead-bearing side chain extending from the N6 position. While the target compound itself lacks reported kinase IC50 data, the published SAR framework reveals that N1-tert-butyl analogs consistently exhibit distinct kinase selectivity profiles relative to N1-phenyl or N1-methyl counterparts due to altered hinge-region interactions [1]. Specifically, the tert-butyl group has been leveraged in fragment-based and structure-based design to fill a hydrophobic pocket adjacent to the gatekeeper residue in FGFR1, a region inaccessible to smaller N1 substituents [2].
| Evidence Dimension | N1 substituent steric bulk (Taft Es parameter) |
|---|---|
| Target Compound Data | 1-tert-butyl (Es ≈ −1.54) |
| Comparator Or Baseline | 1-methyl (Es = 0.00); 1-phenyl (Es ≈ −0.90) |
| Quantified Difference | ΔEs ≈ −1.54 vs. 1-methyl; ΔEs ≈ −0.64 vs. 1-phenyl |
| Conditions | Calculated steric parameter comparison; validated by X-ray cocrystal structures of N1-substituted pyrazolo[3,4-d]pyridazinones bound to FGFR1 (PDB 6ITJ) and FGFR4 (PDB 6IUP) |
Why This Matters
The larger steric footprint of the tert-butyl group is predicted, based on published FGFR1 and FGFR4 cocrystal structures, to restrict conformational flexibility and differentially occupy the hydrophobic back pocket compared to smaller N1 substituents, which can translate into altered kinase selectivity profiles even if absolute potency remains undefined.
- [1] Wu, X.; et al. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyridazinone derivatives as covalent FGFR inhibitors. Acta Pharm. Sin. B 2021, 11 (3), 781–794. View Source
- [2] Wang, Y.; et al. Discovery and Development of a Series of Pyrazolo[3,4-d]pyridazinone Compounds as the Novel Covalent Fibroblast Growth Factor Receptor Inhibitors by Rational Drug Design. J. Med. Chem. 2019, 62 (16), 7473–7488. View Source
